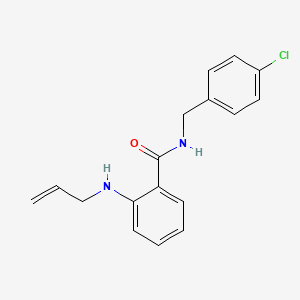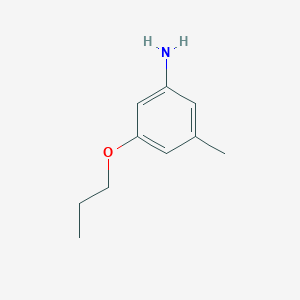![molecular formula C10H9FN2O2 B13086298 2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13086298.png)
2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid is a synthetic organic compound that belongs to the class of fluoropyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 3-fluoropyridine-4-carboxylic acid.
Amination: The protected intermediate is then subjected to amination using an appropriate amine source to introduce the amino group at the desired position.
Deprotection: Finally, the protecting group is removed to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may bind to active sites of enzymes, thereby inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
- 2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison:
- 2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid is unique due to the presence of both a fluorine atom and a but-2-yn-1-yl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
- 2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride lacks the fluorine atom and has different physicochemical properties.
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate is structurally different and used in different applications, such as the synthesis of biologically active natural products.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H9FN2O2 |
|---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
2-(but-2-ynylamino)-3-fluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H9FN2O2/c1-2-3-5-12-9-8(11)7(10(14)15)4-6-13-9/h4,6H,5H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
UAMSAWXXAAIQET-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=NC=CC(=C1F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


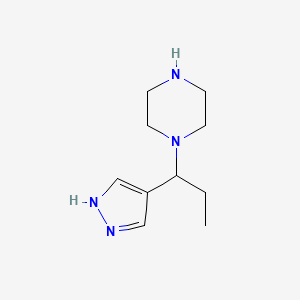
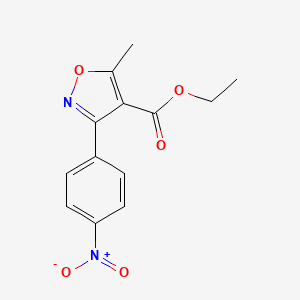
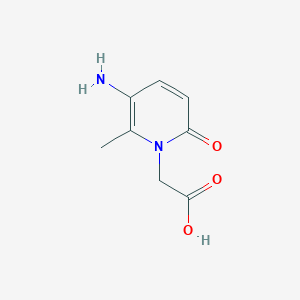
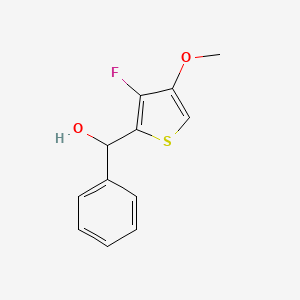

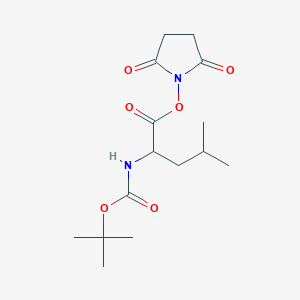
![2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B13086267.png)
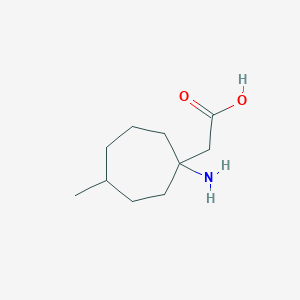
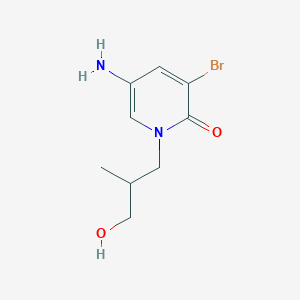
![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B13086287.png)
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione](/img/structure/B13086293.png)

